molecular formula C16H16N2O2S B2873997 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-45-8

4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2873997
CAS No.: 898450-45-8
M. Wt: 300.38
InChI Key: JIZFWLHCZZWYAL-UHFFFAOYSA-N
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Description

4-Phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a phenacylsulfanyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The phenacylsulfanyl group could play a role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the quinazolinone core may interact with cellular pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-1H-quinazolin-2-one: Lacks the phenacylsulfanyl group, which may result in different biological activities.

    2-Amino-3,4,5,6,7,8-hexahydroquinazolin-4-one: Contains an amino group instead of the phenacylsulfanyl group.

    5,6,7,8-Tetrahydroxy-2-phenyl-4H-chromen-4-one: A chromenone derivative with different substituents.

Uniqueness: The presence of the phenacylsulfanyl group in 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from other quinazolinone derivatives. This substituent may enhance its ability to interact with specific molecular targets, leading to distinct pharmacological effects.

Biological Activity

The compound 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinazolinones, characterized by a fused bicyclic structure that includes a quinazoline moiety and a thioether functional group. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of 344.43 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colorectal (HT-29) cancers. The compound exhibited an IC50 value of approximately 0.029 µM against BRD4 and PLK1, comparable to established chemotherapeutic agents like Methotrexate .

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (Breast)0.0299.8
HT-29 (Colorectal)0.0425.0
U-937 (Renal)0.0943.27

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes related to cancer cell proliferation and survival. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants (KIK_I) for human CA isoforms II and VII ranged from low nanomolar to micromolar levels, indicating potent inhibitory activity .

Study on Carbonic Anhydrase Inhibition

In a study focusing on the inhibition of human carbonic anhydrase isoforms II and VII, the compound demonstrated effective inhibition with KIK_I values below 100 nM for CA II and below 50 nM for CA VII. This suggests that the compound may be useful in treating conditions where CA activity is dysregulated, such as in certain cancers .

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of related compounds featuring the phenylthioethyl group. These derivatives showed promising antibacterial activity against various pathogens, indicating that modifications in the structure could enhance biological efficacy .

Properties

IUPAC Name

4-phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-14(11-6-2-1-3-7-11)10-21-15-12-8-4-5-9-13(12)17-16(20)18-15/h1-3,6-7H,4-5,8-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZFWLHCZZWYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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